molecular formula C13H18N4O2 B2354564 N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2198955-01-8

N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2354564
CAS No.: 2198955-01-8
M. Wt: 262.313
InChI Key: SJMGPLPPGPYIRW-UHFFFAOYSA-N
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Description

N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring substituted with a dimethylamino group. This can be achieved through the reaction of 2-chloropyridine with dimethylamine under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the amide and prop-2-enoylamino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amide or alkene groups.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide is unique due to its specific substitution pattern and the presence of both dimethylamino and prop-2-enoylamino groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[6-(dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-12(18)14-9-8-13(19)16-10-6-5-7-11(15-10)17(2)3/h4-7H,1,8-9H2,2-3H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMGPLPPGPYIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)NC(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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